![molecular formula C11H9ClN2O B12922569 2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one CAS No. 106690-54-4](/img/structure/B12922569.png)
2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorobenzyl)pyrimidin-4(1H)-one is an organic compound that belongs to the class of pyrimidinones It is characterized by a pyrimidine ring substituted with a 4-chlorobenzyl group at the 2-position and a keto group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)pyrimidin-4(1H)-one typically involves the condensation of 4-chlorobenzylamine with a suitable pyrimidine precursor. One common method involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization to form the pyrimidinone ring. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of 2-(4-Chlorobenzyl)pyrimidin-4(1H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-(4-chlorobenzyl)pyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorobenzyl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological context and the specific target being investigated.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylbenzyl)pyrimidin-4(1H)-one
- 2-(4-Fluorobenzyl)pyrimidin-4(1H)-one
- 2-(4-Bromobenzyl)pyrimidin-4(1H)-one
Uniqueness
2-(4-Chlorobenzyl)pyrimidin-4(1H)-one is unique due to the presence of the 4-chlorobenzyl group, which can impart specific electronic and steric properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new materials and therapeutic agents with tailored properties.
Properties
CAS No. |
106690-54-4 |
|---|---|
Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9ClN2O/c12-9-3-1-8(2-4-9)7-10-13-6-5-11(15)14-10/h1-6H,7H2,(H,13,14,15) |
InChI Key |
CGYOIFUDIYJZCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC=CC(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)
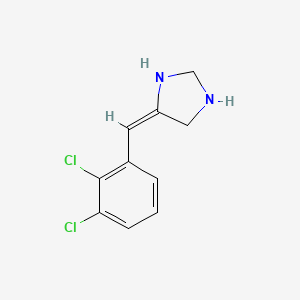
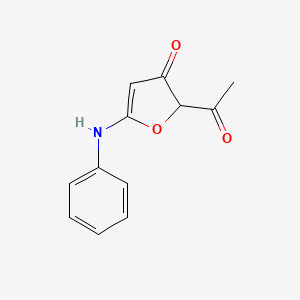
![(3aR,4R,5R,6aS)-4-((Z)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B12922505.png)
![6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922508.png)
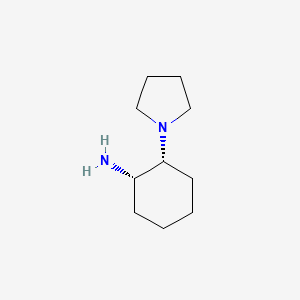

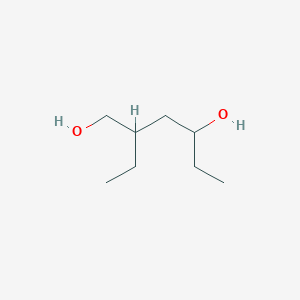
![[(3-Nitroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12922522.png)
![Adenosine, 8-[(4-chlorophenyl)thio]-](/img/structure/B12922528.png)
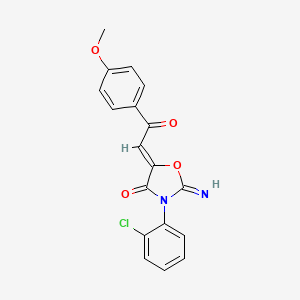
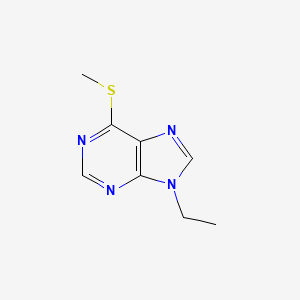
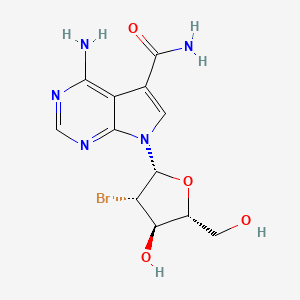
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922575.png)
